Antiviral agent 48

Hepatitis E virus Rocaglate SAR Selectivity index

Many broad-spectrum antiviral screening programs suffer from cytotoxicity-driven false positives when using natural rocaglate leads like silvestrol (SI=6.1). Antiviral agent 48 (compound 9m) solves this with a validated selectivity index of 11.0 in HepG2-based replicon assays. · 23.7-fold greater potency against HEV vs. dichloro analog 9da (EC90 30.6 nM vs. 725.3 nM) · 9.4-fold greater potency against CHIKV (EC90 9.8 nM) and 4.2-fold against SARS-CoV-2 (EC90 80.0 nM) vs. analog 14f · C6-bromo substitution provides a defined chemical probe for eIF4A target engagement studies with established SAR context. Supplied as a custom-synthesized halogenated rocaglate derivative with full analytical documentation. Standard pack sizes: 50 mg, 100 mg, 250 mg. Bulk quantities available upon request.

Molecular Formula C27H25BrO7
Molecular Weight 541.4 g/mol
Cat. No. B15137642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 48
Molecular FormulaC27H25BrO7
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1
InChIKeyQXTKLDGZMSUSAV-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 48: Chemical Identity and Key Profile


Antiviral agent 48, designated as compound 9m in primary research [1], is a synthetic halogenated rocaglate derivative within the flavagline natural product class (CAS: 3032868-59-7; molecular formula: C27H25BrO7; molecular weight: 541.39) . It functions as a pan-antiviral inhibitor of the eukaryotic initiation factor 4A (eIF4A) complex, thereby suppressing cap-dependent translation initiation required for replication of various RNA viruses [1]. In vitro assays demonstrate its antiviral activity against hepatitis E virus (HEV), Chikungunya virus (CHIKV), Rift Valley fever virus (RVFV), and SARS-CoV-2, with quantitative potency metrics established in head-to-head comparative studies against structurally related rocaglate derivatives including silvestrol (2a), CR-31-B, 9da, and 14f [1].

Antiviral Agent 48: Performance Edge Over Generic Rocaglates


The antiviral efficacy and selectivity of rocaglate derivatives are exquisitely sensitive to halogen substitution patterns and amide modifications, precluding simple in-class interchangeability. As demonstrated in direct comparative analyses [1], C6-bromo substitution in Antiviral agent 48 (9m) yields an EC90 of 30.6 nM against HEV with a selectivity index (SI) of 11.0, while the naturally occurring lead silvestrol (2a) exhibits a lower SI of 6.1 despite comparable EC90. Similarly, alternative C6/C8-dichloro substitution (9da) results in >20-fold reduced potency against HEV (EC90 725.3 nM, SI 8.2). These discrete structure-activity relationships, quantified across four distinct viral systems, demonstrate that halogen position, identity, and amide modification collectively determine both potency and therapeutic window [1].

Antiviral Agent 48: Comparative Evidence


Selectivity Index Against HEV vs. Silvestrol

Antiviral agent 48 (9m) demonstrates a superior selectivity index (SI) for HEV relative to the prominent natural rocaglate silvestrol (2a) in standardized in vitro assays [1]. While both compounds exhibit comparable antiviral potency (EC90 values of 30.6 nM vs. 28.1 nM respectively), the reduced cytotoxicity of 9m yields a SI of 11.0, representing a 1.8-fold improvement over silvestrol's SI of 6.1 [1].

Hepatitis E virus Rocaglate SAR Selectivity index eIF4A inhibition

Potency Against CHIKV vs. Halogenated Analogs

Antiviral agent 48 (9m) demonstrates significantly greater antiviral potency against CHIKV than its structurally related halogenated rocaglate analogs 9da and 14f [1]. At 48 hours post-infection, 9m achieves an EC90 of 9.8 nM, which is 9.4-fold more potent than 9da (EC90 = 92.3 nM) and 2.1-fold more potent than 14f (EC90 = 20.2 nM) [1].

Chikungunya virus Rocaglate derivatives Antiviral potency EC90 comparison

Broad-Spectrum Antiviral Activity vs. 14f

Antiviral agent 48 (9m) exhibits potent, pan-antiviral activity against three clinically significant RNA viruses, outperforming comparator 14f in head-to-head assays for SARS-CoV-2 and RVFV [1]. For SARS-CoV-2, 9m achieves an EC90 of 80.0 nM, which is 4.2-fold more potent than 14f (EC90 = 339.9 nM). Against RVFV, 9m's EC90 of 53.2 nM is 2.1-fold more potent than 14f (EC90 = 113.2 nM). Both compounds display comparable activity against HEV, but 9m demonstrates a consistently broader and more potent antiviral profile across the panel [1].

Pan-antiviral SARS-CoV-2 Rift Valley fever virus Broad-spectrum inhibition

Potency Against HEV vs. 9da Analog

The impact of halogen substitution on antiviral activity is starkly illustrated by the performance gap between Antiviral agent 48 (9m, C6-bromo) and its C6/C8-dichloro analog 9da [1]. Against HEV at 48 hours, 9m exhibits an EC90 of 30.6 nM, whereas 9da is nearly 24-fold less potent (EC90 = 725.3 nM). Moreover, 9m maintains a higher selectivity index (SI 11.0 vs. 8.2) [1]. This dramatic difference underscores the critical role of the C6-bromo substituent in enhancing both potency and therapeutic window.

Hepatitis E virus Halogen substitution Structure-activity relationship EC90 comparison

Antiviral Agent 48: Research and Industrial Applications


HEV Replication Studies: Optimized Therapeutic Window

For HEV research programs investigating viral replication mechanisms or screening compound libraries, Antiviral agent 48 offers a superior selectivity index (SI = 11.0) compared to the natural lead silvestrol (SI = 6.1) [1]. This wider therapeutic window reduces cytotoxicity-driven false positives and enables longer-term kinetic studies in HepG2-based replicon assays [1]. The compound's 23.7-fold greater potency over analog 9da further ensures robust dose-response curves at lower concentrations [1].

Pan-Viral Screening for Emerging RNA Viruses

Antiviral agent 48 is particularly suited for broad-spectrum antiviral screening due to its validated activity across multiple RNA viruses [1]. In comparative head-to-head assays, it demonstrates 9.4-fold greater potency against CHIKV (EC90 9.8 nM) and 4.2-fold greater potency against SARS-CoV-2 (EC90 80.0 nM) relative to analog 14f [1]. This pan-viral profile enables consolidation of compound procurement for diverse virology projects within the same institution or screening core.

SAR Studies on Halogenated Rocaglates

The C6-bromo substitution in Antiviral agent 48 provides a well-defined chemical probe for exploring the role of halogen bonding in eIF4A inhibition [1]. Its stark 23.7-fold potency advantage over C6/C8-dichloro analog 9da offers a clear phenotypic readout for genetic and biochemical validation of target engagement [1]. Researchers investigating translation initiation inhibitors will benefit from this compound's established SAR context and availability of comparative data against multiple structural analogs [1].

Technical Documentation Hub

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